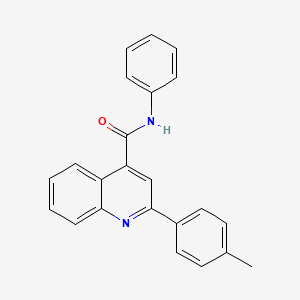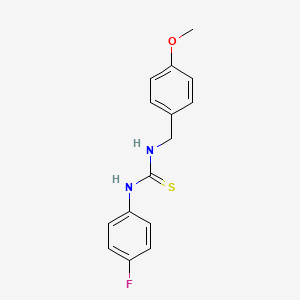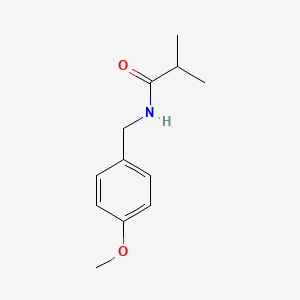
2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide, also known as DMF-4T, is a small molecule that has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of cancer research, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in drug discovery. It has been shown to enhance the activity of certain drugs, making them more effective in treating diseases. Furthermore, this compound has been studied for its potential applications in materials science. It has been used as a building block for the synthesis of various organic materials, including organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway in cancer cells. In addition, this compound has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to enhance the activity of certain drugs, making them more effective in treating diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for cancer research and drug discovery. Another advantage of this compound is its versatility in materials science. It can be used as a building block for the synthesis of various organic materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide research. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in combination therapy with other drugs. Additionally, this compound's potential applications in materials science could be further explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethoxybenzoyl)-N-(2-furylmethyl)hydrazinecarbothioamide involves the reaction of 2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide with 2-furaldehyde in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain this compound in high purity. This method has been optimized to produce this compound in large quantities with high efficiency.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxybenzoyl)amino]-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-12-6-5-10(8-13(12)21-2)14(19)17-18-15(23)16-9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,17,19)(H2,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWGLBWECFEZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5756956.png)
![3-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5756966.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5756970.png)


![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
